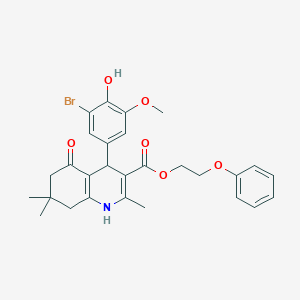

![molecular formula C21H20Cl2N2O B408077 11-(2,4-dichlorophényl)-3,3-diméthyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one CAS No. 329206-31-7](/img/structure/B408077.png)

11-(2,4-dichlorophényl)-3,3-diméthyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazépin-1-one

Vue d'ensemble

Description

11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C21H20Cl2N2O and its molecular weight is 387.3g/mol. The purity is usually 95%.

BenchChem offers high-quality 11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antitrypanosomique

Ce composé a été évalué pour son potentiel en tant qu'agent trypanocidal contre Trypanosoma cruzi, le parasite responsable de la maladie de Chagas. L'étude comprend des essais in vitro et des caractérisations théoriques de la pharmacocinétique et de la pharmacodynamique .

Propriétés antioxydantes et anxiolytiques

Des chercheurs ont synthétisé des dérivés de ce composé qui présentent de puissants effets antioxydants et anxiolytiques. Ces propriétés sont bénéfiques pour gérer le stress oxydatif et les troubles anxieux .

Synthèse du midazolam

Le composé a été utilisé dans la synthèse du midazolam, un médicament généralement utilisé pour l'anesthésie, la sédation procédurale, les troubles du sommeil et l'agitation sévère .

Applications pharmaceutiques

Les dérivés de benzodiazépine comme ce composé sont connus pour leur large éventail d'applications pharmaceutiques, notamment des effets anxiolytiques, anticonvulsivants, antimicrobiens, sédatifs et hypnotiques .

Applications industrielles

Ces dérivés sont également utilisés dans l'industrie à des fins telles que les colorants pour fibres acryliques en photographie et les matériaux présentant une mobilité électronique distincte pour la transformation électronique .

Propriétés pharmacologiques

Les dérivés de benzoxazine et de benzoxazinone présentent des propriétés pharmacologiques telles que des activités anti-inflammatoires, analgésiques, antifongiques, neuroprotectrices et antibactériennes .

Myorelaxants et anticonvulsivants

La structure de base des benzodiazépines est utilisée dans les médicaments qui agissent comme myorelaxants et anticonvulsivants en raison de leur capacité à agir sur le système nerveux central .

Synthèse de chimie verte

Une nouvelle stratégie de synthèse a été développée pour ces dérivés en utilisant les principes de la chimie verte. Cela implique une méthode catalytique qui est simple, efficace et respectueuse de l'environnement .

Chaque application mentionnée ci-dessus représente un domaine unique où le composé a montré un potentiel ou une efficacité prouvée. La polyvalence de ce composé dans diverses applications de recherche scientifique met en évidence son importance en chimie médicinale et dans les procédés industriels.

Pour des informations plus détaillées sur chaque application ou si vous avez des questions spécifiques sur l'un de ces domaines, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to effects such as sedation, muscle relaxation, and anxiolytic activity .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba neurotransmission . This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.

Pharmacokinetics

It is known that benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The half-life can vary significantly among different benzodiazepines .

Result of Action

Benzodiazepines, which share a similar structure, typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain . This can lead to effects such as sedation, muscle relaxation, and reduced anxiety.

Propriétés

IUPAC Name |

6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFYZHFDCGFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B407995.png)

![3-amino-N-(2,4-dibromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407997.png)

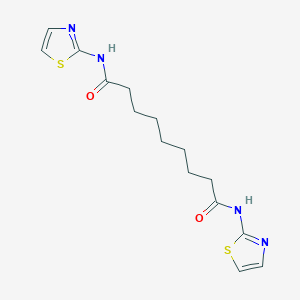

![7-(2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B408005.png)

![2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid](/img/structure/B408006.png)

![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol](/img/structure/B408009.png)

![Methyl 4-({[3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408010.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B408012.png)

![2,3-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}quinoxaline](/img/structure/B408013.png)

![8-chloro-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408016.png)

![[(E)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] 3-iodobenzoate](/img/structure/B408018.png)

![1-(4-bromophenyl)ethanone O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B408019.png)

![chromeno[4,3-b][1,5]benzodiazepin-6(13H)-one](/img/structure/B408020.png)